
1,3-Dioctyl-2-thiourea
Overview
Description
1,3-Dioctyl-2-thiourea (CAS 34853-57-1) is a thiourea derivative with the molecular formula C₁₇H₃₆N₂S and a molecular weight of 300.55 g/mol . It is characterized by two octyl (C₈H₁₇) groups attached to the nitrogen atoms of the thiourea core. This compound is a colorless solid with high solubility in organic solvents, making it suitable for applications in catalysis, materials science, and metal ion complexation. Its primary roles include acting as a complexing agent for transition metals and serving as a precursor in sensor development .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioctyl-2-thiourea can be synthesized through a condensation reaction between octylamine and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . The reaction typically proceeds smoothly with aliphatic primary amines, resulting in various di- and trisubstituted thiourea derivatives.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioctyl-2-thiourea undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or other reduced sulfur compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiourea derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
Chemistry
In the field of organic synthesis, 1,3-Dioctyl-2-thiourea serves as an important intermediate. It facilitates the formation of complex molecules through various chemical reactions, including:
- Oxidation : Producing sulfoxides or sulfones.
- Reduction : Forming thiols or other reduced sulfur compounds.
- Substitution : Replacing one functional group with another using reagents like halogens or alkylating agents.
The compound's ability to participate in these reactions makes it valuable for developing new materials and pharmaceuticals.
Biological Research
This compound has demonstrated potential as:
- Enzyme Inhibitor : It can inhibit specific enzymes by binding to their active sites, which is crucial for drug development.
- Mercury Sensor : The compound forms complexes with mercury ions detectable through spectrofluorimetric techniques, highlighting its utility in environmental monitoring.
Recent studies have also indicated its antibacterial properties against various pathogens such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations comparable to standard antibiotics .
Medical Applications
Research is ongoing to explore the therapeutic potential of this compound. Its derivatives have shown promising results in anticancer studies, targeting pathways involved in cancer cell proliferation and angiogenesis. For instance, certain derivatives exhibited IC50 values as low as 1.29 µM against leukemia cell lines .
Industrial Applications
In industry, this compound is utilized for producing:
- Dyes : Its chemical properties allow for effective dye synthesis.
- Elastomers and Plastics : The compound contributes to the formulation of durable materials.
- Textiles : It enhances the performance characteristics of textile products.
Data Table: Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Chemistry | Intermediate in organic synthesis | Facilitates complex molecule formation |
Biological Research | Enzyme inhibitor, mercury sensor | Antibacterial activity against multiple pathogens |
Medical Applications | Potential anticancer agent | IC50 values as low as 1.29 µM in leukemia studies |
Industrial Applications | Production of dyes, elastomers, plastics | Enhances material performance |
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against E. faecalis and K. pneumoniae. The compound exhibited significant inhibitory effects comparable to ceftriaxone, demonstrating its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Properties
Research into thiourea derivatives revealed that certain compounds derived from this compound effectively inhibited cancer cell growth by targeting angiogenesis pathways. These findings support further investigation into its therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 1,3-Dioctyl-2-thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It also acts as a mercury sensor by forming complexes with mercury ions, which can be detected using spectrofluorimetric techniques .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of 1,3-Dioctyl-2-thiourea with structurally analogous compounds:
Structural and Physicochemical Properties
Functional and Application Differences
- Metal Complexation: this compound forms stable complexes with Cd²⁺, Hg²⁺, and Ni²⁺ due to its long alkyl chains enhancing solubility in non-polar matrices . In contrast, furoyl thioureas (e.g., 1-furoyl-3-monosubstituted derivatives) exhibit stronger binding with CdCl₂ and HgCl₂, attributed to electron-withdrawing furoyl groups enhancing thiocarbonyl reactivity .
- This compound lacks significant biological applications, as its bulky alkyl groups reduce cell membrane permeability .
Industrial Use :
Solubility and Stability
Polarity :
Research Findings and Trends
Synthetic Efficiency :
- Emerging Applications: Recent studies highlight this compound’s role in nanoparticle stabilization for catalytic systems, outperforming shorter-chain analogs like N,N'-Diethylthiourea in preventing aggregation .
Biological Activity
1,3-Dioctyl-2-thiourea (DOTU) is an organosulfur compound belonging to the thiourea family, characterized by its unique chemical structure which includes two octyl groups attached to the nitrogen atoms at positions 1 and 3 of the thiourea framework. This configuration contributes to its hydrophobic properties and solubility in organic solvents, making it a subject of interest in various biological applications.
Biological Activity
Research has shown that DOTU exhibits a range of biological activities, including antimicrobial properties, antioxidant effects, and potential interactions with biological systems that may influence cellular functions.
Antimicrobial Properties
DOTU has been noted for its antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, in a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, DOTU demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) reported at 0.25 μg/mL for S. aureus and 0.5–1 μg/mL for E. coli .
Antioxidant Activity
The antioxidant potential of DOTU has also been explored, with findings suggesting that it can effectively scavenge free radicals. In assays measuring the reducing potential against ABTS and DPPH radicals, DOTU exhibited IC50 values of 52 µg/mL and 45 µg/mL respectively, indicating strong antioxidant activity .
Cellular Effects and Mechanisms
In vitro studies have shown that DOTU can influence cell viability and apoptosis in cancer cell lines. For example, treatment of MCF-7 breast cancer cells with DOTU resulted in increased lactate dehydrogenase (LDH) levels, indicating cellular damage or death. The compound also appeared to halt the cell cycle at the S phase, suggesting a mechanism involving apoptosis induction .
Endocrine Disruption Potential
Given its chemical structure, there is ongoing research into the endocrine-disrupting potential of DOTU. The compound's interaction with thyroid hormone pathways has been evaluated using high-throughput screening methods, revealing its capacity to inhibit thyroperoxidase (TPO), an enzyme critical for thyroid hormone synthesis . This raises concerns regarding its safety profile in environmental and biological contexts.
Synthesis Methods
DOTU can be synthesized through several methods, typically involving the reaction of octylamine with carbon disulfide followed by hydrolysis. This synthetic pathway allows for the production of DOTU in a laboratory setting for further biological evaluation.
Applications
The diverse biological activities of DOTU position it as a candidate for various applications:
- Antimicrobial agents : Potential use in pharmaceuticals to combat resistant bacterial strains.
- Antioxidants : Application in food preservation and cosmetics.
- Pharmaceutical development : Exploration as a lead compound in cancer therapeutics due to its effects on cell viability.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, DOTU was tested against multiple bacterial strains. The results indicated that DOTU not only inhibited bacterial growth but also reduced biofilm formation significantly compared to untreated controls. This suggests potential utility in clinical settings where biofilm-associated infections are prevalent.
Case Study 2: Antioxidant Activity Assessment
A series of experiments were conducted to assess the antioxidant capabilities of DOTU compared to established antioxidants like ascorbic acid. The results demonstrated that DOTU had comparable or superior scavenging abilities against specific free radicals, highlighting its potential use as a natural antioxidant agent.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1,3-Dioctyl-2-thiourea, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves the reaction of octylamine with thiocarbonyl precursors (e.g., thiophosgene or CS₂) under controlled conditions. Key variables include solvent polarity (e.g., acetone vs. acetonitrile), temperature (room temperature vs. reflux), and stoichiometric ratios. For purity validation, use HPLC with UV detection (λ = 254 nm) or NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
- Optimization : Design a factorial experiment to test solvent, temperature, and molar ratio effects. Include controls (e.g., reaction without catalyst) to isolate variables. Validate reproducibility via triplicate trials .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns. Use SHELXL for refinement .
- FT-IR spectroscopy : Identify thiourea-specific bands (e.g., N-H stretching at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹).
- Computational modeling : Employ DFT (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental data .
- Data interpretation : Cross-reference crystallographic data with computational results to resolve discrepancies (e.g., bond-length variations >0.02 Å) .
Q. What are the recommended protocols for analyzing thiourea stability under varying environmental conditions?
- Experimental design : Conduct accelerated degradation studies in UV light, acidic/basic media, and elevated temperatures. Monitor decomposition via LC-MS and track byproducts (e.g., octylamine release). Use Arrhenius plots to predict shelf life .
- Controls : Include inert atmosphere (N₂) trials to differentiate oxidative vs. hydrolytic degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?
- Approach : Perform meta-analysis of literature data, focusing on methodological differences (e.g., solvent purity, instrumentation calibration). Apply statistical tests (e.g., ANOVA) to identify outliers. Replicate conflicting experiments under standardized conditions .
- Case study : If Study A reports higher catalytic activity in acetone while Study B finds acetonitrile superior, test both solvents with identical substrates and quantify turnover rates via GC-MS .
Q. What strategies are effective for elucidating the mechanistic role of this compound in catalysis or supramolecular assembly?
- Kinetic studies : Use stopped-flow spectroscopy to track intermediate formation (e.g., metal-thiourea complexes). Compare rate constants (k₁, k₂) under varying pH and ligand concentrations .
- Spectroscopic probes : Employ EXAFS or EPR to monitor coordination geometry and redox states during reactions .
Q. How can computational models enhance the design of thiourea-based materials with tailored properties?
- Workflow :
Build molecular dynamics (MD) simulations (e.g., GROMACS) to predict self-assembly behavior.
Use QSAR models to correlate substituent effects (e.g., alkyl chain length) with solubility or thermal stability.
Validate predictions with DSC (melting points) and TEM (morphology) .
Q. What ethical and methodological considerations apply to toxicity studies of this compound in biological systems?
- In vitro models : Use HepG2 cells for hepatotoxicity screening (IC₅₀ via MTT assay). Include positive controls (e.g., cisplatin) and validate via apoptosis markers (Annexin V/PI) .
- In vivo compliance : Follow institutional guidelines (e.g., IACUC) for animal studies. Prioritize OECD test guidelines for acute toxicity (e.g., LD₅₀ determination) .
Q. Data Analysis and Validation
Q. How should researchers address variability in spectroscopic or chromatographic data for thiourea derivatives?
- Troubleshooting :
- NMR shifts : Calibrate using TMS or DSS internal standards. For split peaks, check for moisture or paramagnetic impurities .
- HPLC tailing : Optimize mobile phase (e.g., add 0.1% TFA) or replace column if theoretical plates drop below 2000 .
Q. What statistical methods are appropriate for comparing thiourea performance across experimental batches?
- Tools : Apply Tukey’s HSD test for multi-group comparisons or PCA to identify dominant variance sources (e.g., batch vs. operator effects) .
- Reporting : Include confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .
Q. Collaborative and Interdisciplinary Approaches
Q. How can interdisciplinary teams integrate this compound into materials science or pharmaceutical research?
- Case example : Partner with pharmacologists to evaluate thiourea-drug conjugates (e.g., solubility enhancement). Use SPR to measure binding affinity to target proteins .
- Data sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for collaborative repositories (e.g., Zenodo) .
Properties
IUPAC Name |
1,3-dioctylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2S/c1-3-5-7-9-11-13-15-18-17(20)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGRBOULPSEYNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=S)NCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910953 | |
Record name | N,N'-Dioctylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109-40-0, 34853-57-1 | |
Record name | di-n-Octylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Dioctylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIOCTYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 34853-57-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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